Methoxyvone
Overview
Description
It is known for its potential health benefits, particularly in improving athletic performance, increasing lean muscle mass, and reducing fat mass . Methoxyvone has also been found to have anti-inflammatory and antioxidant properties, making it a popular supplement in the fitness and bodybuilding communities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methoxyvone typically involves the methylation of isoflavones. One common method includes the reaction of butanone oxime with dimethyl sulfoxide and triethylamine in the presence of a methylating agent . The reaction is carried out at temperatures ranging from 15°C to 75°C to generate O-methyl-2-butanone oxime ether, which is then further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of phase transfer catalysts and methylation reagents to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of byproducts and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: Methoxyvone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoflavones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Methoxyvone exerts its effects primarily through the modulation of protein synthesis and metabolism. It has been shown to decrease cortisol levels, which helps in reducing muscle breakdown and promoting muscle growth . This compound also inhibits the enzyme aromatase, which interferes with testosterone metabolism, thereby enhancing its anabolic effects. Additionally, it has been found to activate certain signaling pathways involved in muscle protein synthesis and recovery.
Comparison with Similar Compounds
Methoxyvone is often compared with other isoflavones such as:
Genistein: Known for its estrogenic activity, whereas this compound has a more targeted anabolic effect.
Uniqueness: this compound stands out due to its potent anabolic effects without the harsh side effects associated with prohormones and other anabolic compounds . Its ability to improve protein synthesis and muscle recovery makes it a valuable supplement for athletes and bodybuilders .
Properties
IUPAC Name |
7-methoxy-5-methyl-2-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-8-13(19-2)9-16-17(11)14(18)10-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETSDIPTVSZMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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